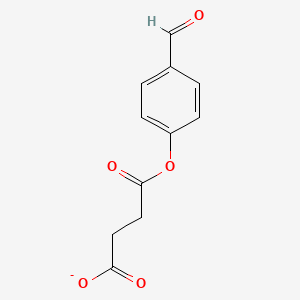
4-(4-Formylphenoxy)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Formylphenoxy)-4-oxobutanoate is an organic compound characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenoxy)-4-oxobutanoate typically involves the reaction of 4-hydroxybenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and succinic anhydride.
Catalyst: A suitable acid catalyst such as p-toluenesulfonic acid.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
4-(4-Formylphenoxy)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation using concentrated sulfuric acid.
Major Products Formed
Oxidation: 4-(4-Carboxyphenoxy)-4-oxobutanoate.
Reduction: 4-(4-Hydroxyphenoxy)-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
科学研究应用
4-(4-Formylphenoxy)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-(4-Formylphenoxy)-4-oxobutanoate depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and phenoxy groups. These interactions may involve:
Covalent Bond Formation: The formyl group can form covalent bonds with nucleophilic sites on target molecules.
Hydrogen Bonding: The phenoxy group can participate in hydrogen bonding with other molecules, influencing the compound’s binding affinity and specificity.
Electrophilic and Nucleophilic Interactions: The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions and the nature of the target molecules.
相似化合物的比较
4-(4-Formylphenoxy)-4-oxobutanoate can be compared with other similar compounds, such as:
4-(4-Formylphenoxy)phthalonitrile: Similar in structure but contains a phthalonitrile group instead of a butanoate moiety.
4-(4-Formylphenoxy)cyclotriphosphazene: Contains a cyclotriphosphazene core, offering different chemical and physical properties.
4-(4-Formylphenoxy)benzoic acid: Contains a benzoic acid group, which may influence its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
492994-32-8 |
|---|---|
分子式 |
C11H9O5- |
分子量 |
221.19 g/mol |
IUPAC 名称 |
4-(4-formylphenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C11H10O5/c12-7-8-1-3-9(4-2-8)16-11(15)6-5-10(13)14/h1-4,7H,5-6H2,(H,13,14)/p-1 |
InChI 键 |
NTAILTVKNLPYBU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1C=O)OC(=O)CCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


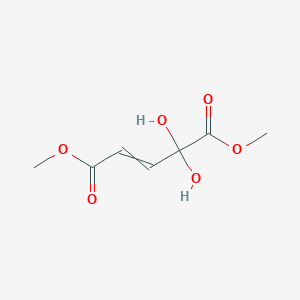
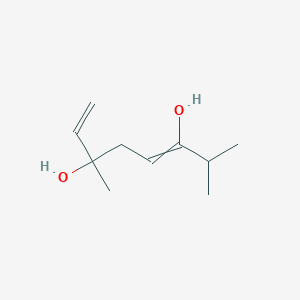
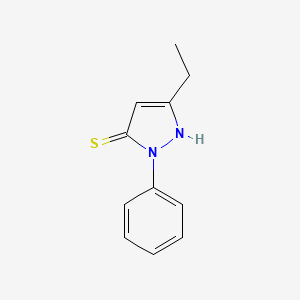

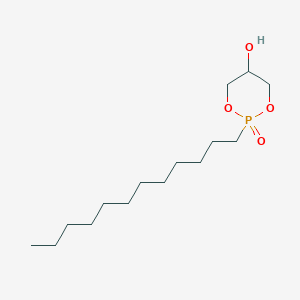
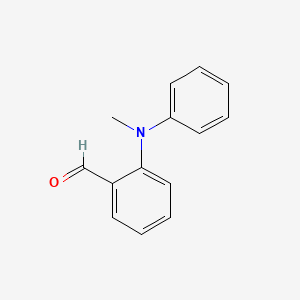
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
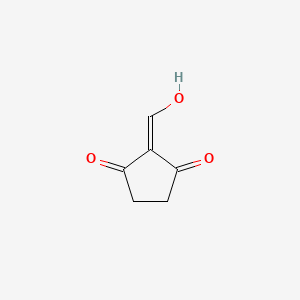
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)


![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
